molecular formula C13H20BrN3O3S B8595886 3-Bromo-2-ethoxy-5-(4-ethylpiperazin-1-ylsulphonyl)pyridine

3-Bromo-2-ethoxy-5-(4-ethylpiperazin-1-ylsulphonyl)pyridine

Cat. No. B8595886
M. Wt: 378.29 g/mol
InChI Key: ZMCLXTAKNVTOJO-UHFFFAOYSA-N
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Description

3-Bromo-2-ethoxy-5-(4-ethylpiperazin-1-ylsulphonyl)pyridine is a useful research compound. Its molecular formula is C13H20BrN3O3S and its molecular weight is 378.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-2-ethoxy-5-(4-ethylpiperazin-1-ylsulphonyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-ethoxy-5-(4-ethylpiperazin-1-ylsulphonyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Bromo-2-ethoxy-5-(4-ethylpiperazin-1-ylsulphonyl)pyridine

Molecular Formula

C13H20BrN3O3S

Molecular Weight

378.29 g/mol

IUPAC Name

1-(5-bromo-6-ethoxypyridin-3-yl)sulfonyl-4-ethylpiperazine

InChI

InChI=1S/C13H20BrN3O3S/c1-3-16-5-7-17(8-6-16)21(18,19)11-9-12(14)13(15-10-11)20-4-2/h9-10H,3-8H2,1-2H3

InChI Key

ZMCLXTAKNVTOJO-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(N=C2)OCC)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 3-bromo-2-chloro-5-(4-ethylpiperazin-1-ylsulfonyl)pyridine (Preparation 9; 6.60 g, 17.9 mmol) and sodium ethoxide (6.09 g, 89.55 mmol) in ethanol (100 mL) was heated under reflux for 18 hours, then cooled. The reaction mixture was concentrated under reduced pressure, the residue partitioned between water (100 mL) and ethyl acetate (100 mL), and the layers separated. The aqueous phase was extracted with ethyl acetate (2×100 mL), the combined organic solutions dried (MgSO4) and evaporated under reduced pressure to afford the title compound as a brown solid (6.41 g, 95%).
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100 mL
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Yield
95%

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